molecular formula C12H17BrN2O2 B2362334 Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate CAS No. 2007925-19-9

Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Cat. No.: B2362334
CAS No.: 2007925-19-9
M. Wt: 301.184
InChI Key: KEKPVJCMDWYMHU-MRVPVSSYSA-N
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Description

Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:

Safety and Hazards

Tert-butyl carbamate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

There are several future directions for the research and application of carbamates. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This reaction system does not require the addition of metal complex catalysts or metal salt additives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromopyridine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group. The reaction is usually carried out under anhydrous conditions with a base such as triethylamine or pyridine to facilitate the formation of the carbamate .

Industrial Production Methods

Industrial production of tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control of reaction conditions and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and enhances its utility in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-8(10-9(13)6-5-7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKPVJCMDWYMHU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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